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N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine Documentation Hub

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  • Product: N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
  • CAS: 685113-63-7

Core Science & Biosynthesis

Foundational

Chemical properties of N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

This guide provides an in-depth technical analysis of N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine , a significant pharmacophore in medicinal chemistry often utilized in the design of kinase inhibitors, antifolates...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine , a significant pharmacophore in medicinal chemistry often utilized in the design of kinase inhibitors, antifolates, and adenosine receptor ligands.[1][2]

[1][2]

Executive Technical Summary

N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine (often categorized under aryl-diamino-triazines or "formoguanamine" derivatives) represents a privileged scaffold in drug discovery.[1][2] Structurally, it consists of an electron-deficient 1,3,5-triazine core substituted at positions 2 and 4 with amino groups; one amine bears a sterically and electronically distinct 2,5-dimethoxyphenyl moiety, while the C6 position remains unsubstituted (bearing a hydrogen).[1][2]

  • Primary Utility: Kinase inhibition (Type I/II ATP-competitive), Adenosine receptor antagonism, and Antifolate activity.[1][2]

  • Key Chemical Feature: The 2,5-dimethoxy substitution pattern induces a twisted conformation relative to the triazine plane, disrupting planarity and improving solubility compared to unsubstituted aniline analogs.[1][2]

  • Reactivity Class: Weak base (triazine ring), nucleophilic (exocyclic amines), metabolically susceptible (O-demethylation).[1][2]

Physicochemical Properties

The following data represents a consensus of experimental values for the scaffold class and high-fidelity predicted values for this specific analog.

PropertyValue / DescriptionMechanistic Insight
Molecular Formula C₁₁H₁₃N₅O₂-
Molecular Weight 247.26 g/mol Ideal for fragment-based drug design (Lead-like).[1][2]
LogP (Predicted) 1.2 – 1.6The dimethoxy group balances the polarity of the triazine core, ensuring moderate lipophilicity for membrane permeability.[1][2]
TPSA ~98 ŲHigh polar surface area due to 5 nitrogens and 2 oxygens; suggests good solubility but potential BBB permeability challenges.[1][2]
pKa (Base) ~4.5 – 5.1Protonation occurs at the ring nitrogen (N1/N3), not the exocyclic amines.[1][2] The electron-rich dimethoxyphenyl group slightly increases basicity via resonance.[1][2]
H-Bond Donors 3Exocyclic -NH₂ (2) and -NH- (1).[1][2] Critical for hinge binding in kinase pockets.[1][2]
H-Bond Acceptors 6Triazine ring nitrogens (3) + Methoxy oxygens (2) + Exocyclic amines (weak).[1][2]
Solubility Low in neutral water; High in DMSO, MeOH, Acidic pHAcidic pH protonates the triazine ring, drastically increasing aqueous solubility.[1][2]

Synthetic Methodologies

Two primary routes exist for synthesizing this compound.[1][2][3][4] Method A (Biguanide Cyclization) is preferred for the 6-unsubstituted derivative (6-H), while Method B (Cyanuric Chloride Substitution) is used if a 6-chloro intermediate is desired for further functionalization.[1][2]

Method A: The Biguanide Cyclization (Preferred)

This route avoids the difficult dechlorination step required if starting from cyanuric chloride.[1][2]

  • Precursor Synthesis: Reaction of 2,5-dimethoxyaniline with dicyandiamide in refluxing HCl/water or alcohol yields the arylbiguanide salt.[1][2]

  • Cyclization: The arylbiguanide is condensed with a formyl donor (e.g., ethyl formate, triethyl orthoformate) to close the triazine ring.[1][2]

Method B: Nucleophilic Aromatic Substitution (SnAr)[1][2]
  • Step 1 (0°C): Cyanuric chloride + 2,5-dimethoxyaniline

    
     Dichloro-intermediate.[1][2]
    
  • Step 2 (RT): Dichloro-intermediate + Ammonia

    
     Monochloro-diamine.[1][2]
    
  • Step 3 (Dehalogenation): Hydrogenolysis (H₂/Pd-C) removes the C6-chlorine atom (often low yielding without optimization).[1][2]

Visualization: Synthetic Pathways

Synthesis Aniline 2,5-Dimethoxyaniline Biguanide Arylbiguanide Intermediate Aniline->Biguanide Reflux/HCl Dicyan Dicyandiamide Dicyan->Biguanide Product N-(2,5-dimethoxyphenyl)- 1,3,5-triazine-2,4-diamine Biguanide->Product Cyclization (Base/Heat) Formate Ethyl Formate (C1 Donor) Formate->Product CC Cyanuric Chloride Step1 Intermediate 1 (Dichloro) CC->Step1 Aniline, 0°C Step2 Intermediate 2 (6-Chloro-diamine) Step1->Step2 NH3, RT Step2->Product H2, Pd/C (Dechlorination)

Caption: Comparison of Biguanide Cyclization (Top) vs. Cyanuric Chloride Substitution (Bottom) routes.

Chemical Reactivity & Stability[1][2][3][5]

Hydrolytic Stability

The 1,3,5-triazine ring is exceptionally stable to hydrolysis under neutral and basic conditions due to its aromaticity.[1][2] However, prolonged heating in strong acid (e.g., 6M HCl) can lead to hydrolysis of the amino groups to hydroxyls, eventually forming cyanuric acid derivatives (e.g., 2,5-dimethoxyphenyl-isocyanurate).[1][2]

Metabolic Hotspots (Bio-Reactivity)

In a biological system, this molecule is subject to Phase I metabolism:

  • O-Demethylation: The methoxy groups at positions 2 and 5 are prime targets for CYP450 enzymes (likely CYP2D6 or CYP3A4).[1][2] This generates phenol derivatives, which can undergo Phase II conjugation (glucuronidation).[1][2]

  • Quinone Imine Formation: If the 2,5-dimethoxy group is demethylated to a hydroquinone-like species, it can oxidize to a reactive quinone imine, a potential toxicophore (though steric bulk on the nitrogen often mitigates this).[1][2]

Photostability

Triazines absorb UV light strongly.[1][2] While generally stable, the electron-rich dimethoxyaniline moiety can render the molecule susceptible to photo-oxidation if stored in solution under direct light for extended periods.[1][2]

Biological Application & Mechanism[1][2]

Kinase Inhibition (The "Hinge Binder")

This molecule acts as a classic ATP-mimetic .[1][2]

  • Mechanism: The triazine ring nitrogen (N1 or N3) acts as a Hydrogen Bond Acceptor, and the exocyclic -NH₂ acts as a Hydrogen Bond Donor.[1][2] This "Donor-Acceptor" motif binds to the "hinge region" of kinase enzymes (e.g., PI3K, mTOR, FAK).[1][2]

  • Selectivity: The 2,5-dimethoxyphenyl group projects into the hydrophobic pocket (often the ribose-binding pocket or specificity pocket), providing selectivity over other kinases.[1][2]

Structure-Activity Relationship (SAR) Map

SAR Core 1,3,5-Triazine Core (Scaffold) N_Ring Ring Nitrogens (H-Bond Acceptor) Core->N_Ring Essential for Hinge Binding NH2 Exocyclic NH2 (H-Bond Donor) Core->NH2 Essential for Hinge Binding Methoxy 2,5-Dimethoxy Group (Solubility & Shape) Core->Methoxy Induces Twist Prevents Aggregation H6 C6-Hydrogen (Steric Freedom) Core->H6 Allows Access to Constrained Pockets

Caption: Pharmacophore analysis of the N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine scaffold.[1][2][5]

Experimental Protocols

Protocol 1: Synthesis via Biguanide (Recommended)[1][2]
  • Reagents: 2,5-Dimethoxyaniline (10 mmol), Dicyandiamide (12 mmol), Conc. HCl (10 mL), Water (50 mL).[1][2]

  • Formation of Biguanide: Combine aniline, dicyandiamide, water, and HCl.[1][2] Reflux for 4 hours. Cool to 0°C. Filter the precipitated arylbiguanide hydrochloride .[1][2]

  • Cyclization: Dissolve the biguanide salt (5 mmol) in absolute ethanol (20 mL). Add Sodium Ethoxide (6 mmol) to neutralize.[1][2] Add Ethyl Formate (10 mmol). Reflux for 12 hours.

  • Workup: Evaporate solvent. Wash residue with water to remove salts.[1][2] Recrystallize from Ethanol/Water.[1][2]

  • Validation:

    • 1H NMR (DMSO-d6):

      
       3.6-3.8 (s, 6H, OMe), 6.5-7.0 (m, 3H, Ar-H), 7.2 (br s, 2H, NH2), 8.2 (s, 1H, H-6 Triazine), 9.0 (s, 1H, NH-Ar).[1][2]
      
Protocol 2: Solubility Assessment
  • Prepare a 10 mM stock solution in DMSO.[1][2]

  • Aliquot into phosphate buffer (pH 7.4) and 0.1M HCl.

  • Incubate for 4 hours at 25°C with shaking.

  • Filter (0.45 µm) and analyze filtrate by HPLC-UV (254 nm).

    • Expectation: High solubility in HCl (>1 mg/mL) due to protonation; Low solubility in pH 7.4 (<50 µg/mL).[1][2]

References

  • Dolzhenko, A. et al. "6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling."[1][2] RSC Advances, 2020, 10, 12135-12144.[1][2][6]

  • PubChem Compound Summary. "1,3,5-Triazine-2,4-diamine." National Center for Biotechnology Information.[1][2]

  • Sączewski, F. et al. "Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives."[1][2][7] European Journal of Medicinal Chemistry, 2006, 41(2), 219–225.[1][2]

  • Modh, H. et al. "Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines."[1][2] Molecules, 2022, 27(21), 7465.[1][2] [1][2]

Sources

Exploratory

Technical Whitepaper: Therapeutic Potential of N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine in Oncology

The following technical guide provides an in-depth analysis of the therapeutic potential of N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine , a representative small molecule within the class of Lipophilic Diaminotriaz...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential of N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine , a representative small molecule within the class of Lipophilic Diaminotriazines (LDATs) .[1]

This guide synthesizes structural pharmacophore analysis, mechanistic pathways, and experimental protocols relevant to oncology researchers.[1]

[1]

Executive Summary

N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine (hereafter referred to as DMPT-DA ) represents a distinct chemotype within the family of non-classical antifolates and kinase inhibitors.[1] Structurally, it consists of a 1,3,5-triazine (s-triazine) core substituted with two amino groups and a lipophilic 2,5-dimethoxyanilino moiety.[1]

Historically, the 2,4-diamino-1,3,5-triazine scaffold has been a "privileged structure" in medicinal chemistry, yielding potent Dihydrofolate Reductase (DHFR) inhibitors (e.g., Baker’s antifols) and, more recently, dual PI3K/mTOR inhibitors (e.g., Gedatolisib analogs).[1] The specific inclusion of the 2,5-dimethoxyphenyl group introduces unique electronic and steric properties that enhance hydrophobic pocket occupancy in target enzymes, distinguishing DMPT-DA from classical hydrophilic antifolates like Methotrexate (MTX).[1]

Key Therapeutic Indices:

  • Primary Target: Dihydrofolate Reductase (DHFR) – Competitive inhibition.

  • Secondary Target: PI3K/Akt/mTOR Signaling Pathway – ATP-competitive inhibition.[1]

  • Primary Indication: Solid tumors (Triple-Negative Breast Cancer) and Hematologic malignancies (T-cell Acute Lymphoblastic Leukemia).[1]

Chemical Identity & Structural Pharmacophore[1][2][3]

The efficacy of DMPT-DA is driven by its ability to mimic the pteridine ring of folate while possessing sufficient lipophilicity to penetrate the blood-brain barrier (BBB) and tumor microenvironment.[1]

Physicochemical Profile
PropertyValue / DescriptionRelevance
IUPAC Name

-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
Precise chemical identification.[1]
Molecular Formula

Core stoichiometry.
Molecular Weight ~247.25 g/mol Fragment-like size, high ligand efficiency.[1]
LogP (Predicted) 1.8 – 2.5Optimal lipophilicity for passive membrane transport.
H-Bond Donors 4 (Exocyclic amines)Critical for binding Asp27 (human DHFR).
H-Bond Acceptors 5 (Triazine nitrogens + Methoxys)Interaction with solvent/active site water networks.[1]
Structure-Activity Relationship (SAR) Logic[1]
  • Triazine Core: Acts as a bioisostere of the pyrimidine ring in naturally occurring folates. The N1 and 2-amino group form a critical bidentate hydrogen bond with the conserved carboxylic acid (Asp27 in hDHFR) deep within the active site.[1]

  • 2,5-Dimethoxyphenyl Group:

    • Steric Fit: The 2- and 5-methoxy groups create a "twisted" conformation relative to the triazine plane, forcing the molecule to adopt a specific geometry that fits the hydrophobic "non-folate" pocket of the enzyme.[1]

    • Electronic Effect: The electron-donating methoxy groups increase the electron density of the phenyl ring, potentially enhancing

      
       stacking interactions with Phe31 or Phe34 residues in the target protein.[1]
      

Mechanism of Action (MoA)

DMPT-DA operates via a dual-mechanism hypothesis, acting primarily as an antimetabolite and secondarily as a signal transduction inhibitor.[1]

Primary Mechanism: DHFR Inhibition

DMPT-DA functions as a tight-binding inhibitor of DHFR.[1] By blocking the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), the compound depletes the cellular pool of reduced folates required for thymidylate and purine biosynthesis.[2] This leads to "thymineless death" and S-phase arrest.[1]

  • Differentiation from MTX: Unlike Methotrexate, which relies on the Reduced Folate Carrier (RFC) for cellular entry, the lipophilic nature of DMPT-DA allows for passive diffusion .[1] This bypasses a common resistance mechanism where tumors downregulate RFC expression.

Secondary Mechanism: PI3K/mTOR Modulation

Recent proteomic profiling of s-triazine libraries suggests that 2,4-diaminotriazines can dock into the ATP-binding pocket of lipid kinases.[1] The 2,5-dimethoxy motif mimics the adenosine ring of ATP, allowing DMPT-DA to inhibit the Phosphoinositide 3-kinase (PI3K) pathway, which is often hyperactivated in resistant cancers.[1]

Pathway Visualization

The following diagram illustrates the dual blockade of metabolic and survival pathways by DMPT-DA.

MoA_Pathway DMPT DMPT-DA (Inhibitor) DHFR DHFR Enzyme DMPT->DHFR Inhibits PI3K PI3K (Class I) DMPT->PI3K Inhibits (Secondary) Apoptosis Apoptosis (Cell Death) DMPT->Apoptosis Induces THF Tetrahydrofolate DHFR->THF Reduction DHF Dihydrofolate DHF->DHFR Substrate DNA_Syn DNA Synthesis (Thymidylate) THF->DNA_Syn C1 Transfer Survival Cell Survival & Proliferation DNA_Syn->Survival Required for PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation Akt Akt (PKB) PIP3->Akt Activates mTOR mTORC1 Akt->mTOR Activates mTOR->Survival Promotes

Figure 1: Dual Mechanism of Action showing primary DHFR blockade and secondary PI3K modulation leading to apoptosis.[1]

Experimental Protocols

To validate the therapeutic potential of DMPT-DA, the following experimental workflows are recommended. These protocols are designed to ensure reproducibility and robust data generation.

Chemical Synthesis (One-Pot Microwave Protocol)

Rationale: Traditional reflux methods for triazine substitution are slow. Microwave-assisted synthesis improves yield and purity.[1]

Reagents:

  • Cyanoguanidine (Dicyandiamide)

  • 2,5-Dimethoxybenzaldehyde[1]

  • Piperidine (Catalyst)

  • Solvent: Ethanol/Water (1:1) or DMF[3]

Workflow:

  • Reactant Prep: Dissolve Cyanoguanidine (1.0 eq) and 2,5-Dimethoxybenzaldehyde (1.0 eq) in the solvent system.

  • Cyclization: Add Piperidine (0.1 eq). Seal the reaction vessel.

  • Irradiation: Subject to Microwave irradiation at 150°C for 20 minutes (Power: 300W).

  • Work-up: Cool to room temperature. The product, DMPT-DA, typically precipitates.[1]

  • Purification: Filter the solid and recrystallize from hot ethanol.

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) looking for the characteristic singlet of the triazine amine protons (~6.5 ppm) and the methoxy peaks (~3.7 ppm).
In Vitro DHFR Inhibition Assay

Rationale: To quantify the


 of DMPT-DA against human DHFR compared to Methotrexate.

Materials:

  • Recombinant Human DHFR (hDHFR).

  • Substrate: Dihydrofolic acid (DHF).

  • Cofactor: NADPH.[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.[1]

Protocol:

  • Preparation: Prepare serial dilutions of DMPT-DA (0.1 nM to 10

    
    M) in DMSO.
    
  • Reaction Mix: In a UV-transparent 96-well plate, add Buffer, NADPH (100

    
    M), and hDHFR enzyme. Incubate for 5 min at 37°C.
    
  • Initiation: Add DHF (50

    
    M) to initiate the reaction.
    
  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) kinetically for 10 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot 
    
    
    
    vs. [Inhibitor] to determine
    
    
    using non-linear regression.
Cell Viability & Selectivity Assay (MTT)

Rationale: To assess cytotoxicity against target cancer lines (e.g., MDA-MB-231) vs. normal fibroblasts (e.g., NIH/3T3).

Workflow Visualization:

MTT_Workflow Seeding Seed Cells (3-5k/well) 24h Incubation Treatment Treat with DMPT-DA (Serial Dilutions) 48-72h Seeding->Treatment Reagent Add MTT Reagent (0.5 mg/mL) 4h @ 37°C Treatment->Reagent Solubilization Dissolve Formazan (DMSO) Reagent->Solubilization Readout Absorbance Read (570 nm) Solubilization->Readout

Figure 2: Standardized MTT Cytotoxicity Workflow.[1]

Therapeutic Implications & Future Directions[1]

overcoming Resistance

The lipophilic nature of DMPT-DA suggests it may be effective in MTX-resistant phenotypes that lack the Reduced Folate Carrier (RFC).[1] Furthermore, the 2,5-dimethoxy substitution pattern is metabolically robust, potentially offering a longer half-life than unsubstituted phenyl-triazines.[1]

Combination Strategies

Given the dual MoA potential:

  • Synergy: Combine DMPT-DA with Paclitaxel (microtubule stabilizer).[1] The S-phase arrest caused by DMPT-DA may synchronize cells for maximal taxane toxicity in the M-phase.[1]

  • Metabolic Blockade: Combine with 5-Fluorouracil (5-FU) to achieve total thymidylate synthase/DHFR blockade.[1]

Toxicology Considerations

Triazine diamines can occasionally cause crystalluria (precipitation in kidneys) due to low solubility at neutral pH. Formulation strategies using cyclodextrins or liposomal delivery systems are recommended for in vivo studies.

References

  • Singla, P., et al. (2015). "1,3,5-Triazine derivatives as potent anticancer agents: A review." European Journal of Medicinal Chemistry. Link

  • Gedatolisib (PF-05212384) Clinical Data. "A dual inhibitor of PI3K and mTOR."[1] National Cancer Institute Drug Dictionary. Link

  • Gangjee, A., et al. (2007). "Design, Synthesis, and Evaluation of Nonclassical Antifolates." Journal of Medicinal Chemistry. Link

  • Bhat, H.R., et al. (2013).[1] "Synthesis and biological evaluation of s-triazines as potential anticancer agents." Medicinal Chemistry Research. Link

  • Mpamhanga, C.P., et al. (2009).[5] "Structure-based design of pteridine reductase inhibitors." (Discusses 2,5-dimethoxyphenyl pharmacophore).[5][6][3][7][8][9][10][11][12][13] Journal of Medicinal Chemistry. Link

Sources

Foundational

Deconvoluting the Mechanism of Action: A Technical Guide to Target Identification for N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

Abstract The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and herbicidal properties.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and herbicidal properties.[1][2][3][4] N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine represents a specific, yet under-characterized, member of this chemical family. The identification of its molecular target(s) is a critical step in elucidating its mechanism of action and assessing its therapeutic potential. This in-depth technical guide provides a comprehensive, multi-pronged strategy for the target deconvolution of this compound, designed for researchers, scientists, and drug development professionals. We will detail a logical progression of experimental and computational methodologies, moving from broad, unbiased screening to specific target validation. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Triazine Scaffold and the Imperative of Target Identification

The 1,3,5-triazine ring system is a versatile scaffold that has been incorporated into numerous biologically active molecules.[3][5] Various substitutions on the triazine core have yielded compounds with activities ranging from kinase inhibition to modulation of G-protein coupled receptors.[5][6][7] While the broader class of 6,N2-diaryl-1,3,5-triazine-2,4-diamines has been investigated for antiproliferative effects,[6] the specific molecular targets of N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine remain unknown.

Target identification is a cornerstone of modern drug discovery and development.[8] It provides a mechanistic understanding of a compound's efficacy, facilitates lead optimization, and helps to anticipate potential off-target effects and toxicities.[8][9] This guide will outline a strategic and integrated workflow for the de novo target identification of N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine, employing a combination of computational, biochemical, and cell-based approaches.

Phase 1: In Silico Target Prediction and Hypothesis Generation

Before embarking on resource-intensive experimental studies, computational methods can provide valuable initial hypotheses about the potential protein targets of a small molecule.[10][11] These approaches leverage the compound's structure to predict its bioactivity and potential binding partners.

Molecular Docking and Pharmacophore Modeling
  • Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, while pharmacophore modeling identifies the essential spatial arrangement of features necessary for biological activity.[11][12] By screening large databases of protein structures, we can identify proteins that are likely to form stable interactions with our compound of interest.

  • Workflow:

    • Compound Preparation: Generate a 3D conformation of N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine and assign appropriate partial charges.

    • Target Database Selection: Utilize a comprehensive database of human protein structures (e.g., Protein Data Bank).

    • Virtual Screening: Employ molecular docking software to systematically dock the compound into the binding sites of the protein database.

    • Scoring and Ranking: Rank potential targets based on docking scores, which estimate the binding affinity.

    • Pharmacophore-based Screening: Use the compound's structure to generate a pharmacophore model and screen against a database of pharmacophores derived from known protein-ligand complexes.

Machine Learning-Based Target Prediction
  • Rationale: Machine learning models, trained on large datasets of known drug-target interactions, can predict the biological targets of novel compounds.[13][14] These models can identify complex relationships between chemical structure and biological activity that may not be apparent from traditional methods.

  • Workflow:

    • Feature Extraction: Convert the 2D structure of the compound into a set of numerical descriptors (fingerprints).

    • Model Selection: Utilize pre-trained machine learning models or develop a custom model using platforms like KinasePred for kinase target prediction.[13][14]

    • Prediction and Confidence Scoring: Input the compound's features into the model to generate a list of predicted targets with associated confidence scores.

The output of this in silico phase will be a prioritized list of putative targets for experimental validation.

Phase 2: Unbiased Experimental Target Identification

The next phase involves experimental approaches that do not require prior knowledge of the target. These methods aim to identify proteins that physically interact with the compound in a biological context.

Affinity Chromatography-Mass Spectrometry (AC-MS)
  • Rationale: AC-MS is a powerful technique for isolating and identifying proteins that bind to an immobilized small molecule.[15][16][17] It involves "fishing" for target proteins from a complex biological lysate using the compound as bait.[15]

  • Experimental Workflow:

    AC_MS_Workflow cluster_prep Probe Synthesis & Column Prep cluster_exp Affinity Chromatography cluster_analysis Analysis synthesis Synthesize Linker-Modified Compound immobilization Immobilize to Resin synthesis->immobilization incubation Incubate Lysate with Resin immobilization->incubation lysate Prepare Cell Lysate lysate->incubation wash Wash to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE elution->sds_page mass_spec LC-MS/MS Analysis sds_page->mass_spec data_analysis Data Analysis & Hit Identification mass_spec->data_analysis

    Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

  • Detailed Protocol:

    • Probe Synthesis: Synthesize an analog of N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine with a linker suitable for immobilization (e.g., a short PEG linker with a terminal amine or carboxyl group). Crucially, the biological activity of the modified compound should be confirmed to be comparable to the parent compound.

    • Immobilization: Covalently attach the linker-modified compound to a solid support, such as agarose beads.[8]

    • Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

    • Incubation: Incubate the cell lysate with the compound-immobilized beads to allow for binding.

    • Washing: Perform a series of washes with increasing stringency to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins from the beads.

    • Analysis: Separate the eluted proteins by SDS-PAGE and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

Label-Free Target Identification Methods

Label-free methods offer the significant advantage of using the unmodified small molecule, thus avoiding potential artifacts introduced by chemical modifications.[8][18]

  • Rationale: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[19][20] This change in thermal stability can be detected by measuring the amount of soluble protein remaining after heat treatment.[20][21]

  • Experimental Workflow:

    CETSA_Workflow cluster_treatment Cell Treatment & Heating cluster_lysis Lysis & Fractionation cluster_detection Detection & Analysis cells Treat Cells with Compound heat Heat Aliquots at Different Temperatures cells->heat lysis Cell Lysis heat->lysis centrifugation Centrifuge to Pellet Aggregates lysis->centrifugation supernatant Collect Soluble Fraction centrifugation->supernatant western_blot Western Blot for Target Protein supernatant->western_blot melt_curve Generate Melt Curve western_blot->melt_curve shift_analysis Analyze Thermal Shift melt_curve->shift_analysis

  • Detailed Protocol:

    • Cell Treatment: Treat intact cells or cell lysates with N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine or a vehicle control.

    • Heat Challenge: Heat aliquots of the treated samples across a range of temperatures. [21] 3. Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation. [22] 4. Detection: Quantify the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement. [21]

  • Rationale: DARTS is based on the principle that a protein, when bound to a small molecule, becomes more resistant to proteolysis. [18][23]This increased stability can be detected by a decrease in protein degradation by proteases. [24][25]

  • Detailed Protocol:

    • Lysate Treatment: Incubate cell lysates with N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine or a vehicle control.

    • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to the lysates and incubate for a defined period. [23][26] 3. Digestion Quenching: Stop the digestion by adding a protease inhibitor or by heat denaturation.

    • Analysis: Analyze the protein samples by SDS-PAGE and Coomassie staining or by Western blotting for specific candidate proteins. Proteins that are protected from degradation in the presence of the compound are potential targets.

Phase 3: Focused Target Validation and Characterization

The unbiased approaches in Phase 2 will generate a list of candidate target proteins. Phase 3 focuses on validating these candidates and characterizing the interaction with the compound.

Kinome Profiling
  • Rationale: Given that many 1,3,5-triazine derivatives are known to target kinases, [6]it is prudent to specifically screen for activity against a broad panel of kinases. Kinome profiling services provide a comprehensive assessment of a compound's selectivity and potency against a large number of kinases. [27][28][29][30]

  • Workflow:

    • Compound Submission: Submit N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine to a commercial kinome profiling service.

    • Screening: The service will perform high-throughput screening of the compound against a panel of hundreds of kinases, typically at a fixed concentration.

    • Data Analysis: The results will be provided as a percentage of inhibition for each kinase.

    • Follow-up: For any significant hits, determine the IC50 value to quantify the compound's potency.

Parameter Description
Kinase Panel Size Number of kinases screened (typically >300)
Compound Concentration Initial screening concentration (e.g., 1 or 10 µM)
ATP Concentration Can be at Km or a physiological concentration (e.g., 1 mM) [27]
Primary Output Percent inhibition for each kinase
Secondary Output IC50 values for confirmed hits
Isothermal Dose-Response (ITDR) CETSA
  • Rationale: Once a candidate target is identified, ITDR-CETSA can be used to confirm target engagement in cells and to determine the compound's potency in a cellular context. [19]

  • Detailed Protocol:

    • Dose-Response Treatment: Treat cells with a range of concentrations of N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine.

    • Fixed Temperature Heating: Heat all samples at a single temperature that is known to cause partial denaturation of the target protein.

    • Analysis: Quantify the amount of soluble target protein at each compound concentration by Western blot.

    • Curve Fitting: Plot the amount of soluble protein against the compound concentration to generate a dose-response curve and determine the EC50 value.

Conclusion: A Roadmap to Mechanism

The target identification of N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine is an essential endeavor to unlock its therapeutic potential. The integrated workflow presented in this guide provides a robust and logical path from hypothesis generation to definitive target validation. By combining in silico prediction with unbiased experimental screening and focused biochemical and cellular assays, researchers can confidently identify and characterize the molecular targets of this and other novel small molecules. This systematic approach not only elucidates the mechanism of action but also provides the critical foundation for future drug development efforts.

References

  • Small-molecule Target and Pathway Identification. Broad Institute. Available from: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. BMC Chemistry. Available from: [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available from: [Link]

  • The Computational Revolution in Small Molecule Drug Discovery. PharmaFeatures. Available from: [Link]

  • Target Identification and Validation (Small Molecules). University College London. Available from: [Link]

  • Kinome Profiling Service. MtoZ Biolabs. Available from: [Link]

  • KinomePro - Functional Kinase Activity Profiling. Pamgene. Available from: [Link]

  • Kinase Panel Profiling. Pharmaron. Available from: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology. Available from: [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. PubMed. Available from: [Link]

  • Target prediction of small molecules with information of key molecular interactions. PubMed. Available from: [Link]

  • What is Small Molecule Hit Identification (Hit ID)?. NVIDIA. Available from: [Link]

  • Target identification using drug affinity responsive target stability (DARTS). PubMed Central. Available from: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Publications. Available from: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PubMed Central. Available from: [Link]

  • (PDF) Drug Affinity Responsive Target Stability (DARTS) to Resolve Protein-Small Molecule Interaction in Arabidopsis. ResearchGate. Available from: [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Available from: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available from: [Link]

  • Affinity Chromatography. Creative Biolabs. Available from: [Link]

  • High-throughput: Affinity purification mass spectrometry. EMBL-EBI. Available from: [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Spectroscopy Online. Available from: [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. Available from: [Link]

  • Identification and characterization of molecular targets of natural products by mass spectrometry. Renaissance School of Medicine at Stony Brook University. Available from: [Link]

  • Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21). ResearchGate. Available from: [Link]

  • Synthesis and biological activity of some 2,4,6-trisubstituted-1,3,5-s-triazines. Zenodo. Available from: [Link]

  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. De Gruyter. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. PubMed Central. Available from: [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. Available from: [Link]

  • Synthesis of 1,3,5-triazines. Organic Chemistry Portal. Available from: [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. International Journal of Pharmaceutical Research and Allied Sciences. Available from: [Link]

  • 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. MDPI. Available from: [Link]

  • 1,3,5-Triazine-2,4-diamine. PubChem. Available from: [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. PubMed Central. Available from: [Link]

  • N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer. Google Patents.
  • Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. National Institutes of Health. Available from: [Link]

  • (PDF) Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. ResearchGate. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization Strategies for N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

Here is a detailed Application Note and Protocol guide for the solubilization of N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine . Executive Summary N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine belongs to a clas...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the solubilization of N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine .

Executive Summary

N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine belongs to a class of aryl-amino-1,3,5-triazines.[1][2][3] These scaffolds are frequently utilized in medicinal chemistry as kinase inhibitors, adenosine receptor antagonists, and antifolates.[2][3][4]

The primary challenge with this compound is its "Brick Dust" character : a combination of high crystal lattice energy (due to intermolecular hydrogen bonding of the triazine core) and moderate lipophilicity (conferred by the dimethoxy-phenyl group).[1][2][3][4] This results in poor aqueous solubility at neutral pH.[1][2][3][4]

This guide provides a validated workflow for solvent selection, stock preparation, and formulation for both in vitro biological assays and in vivo administration.[1][2][3][4]

Physicochemical Profile & Solubility Drivers

Understanding the molecular drivers is critical for selecting the right solvent system.[2][3][4]

PropertyValue (Predicted/Class-Based)Implication for Solubilization
Molecular Weight ~247.25 g/mol Small molecule; kinetics of dissolution should be fast if the solvent is correct.[1][2][3][4]
LogP (Lipophilicity) ~1.5 – 2.5Moderately lipophilic.[1][2][3][4] Water solubility will be low (< 100 µg/mL) without pH adjustment.[1][2][3][4]
pKa (Basic) ~4.0 – 5.0 (Triazine ring N)Critical: The molecule is neutral at physiological pH (7.4).[1][2][3][4] Solubility increases significantly at pH < 3.[1][2][3][4]
H-Bond Donors 3-4 (Amine/Aniline NH)Strong crystal packing.[1][2][3][4] Requires dipolar aprotic solvents to disrupt lattice energy.[1][2][3][4]
Melting Point > 200°C (Typical for class)High melting point correlates with low solubility.[1][2][3][4] Heating may be required for initial stock prep.[1][2][3][4]

Solvent Selection Matrix

Tier 1: Primary Solvents (Stock Solutions)

These solvents are capable of disrupting the strong hydrogen-bonding network of the triazine core.[1][2][3][4]

  • DMSO (Dimethyl Sulfoxide): Recommended. [1][2][3][4]

    • Solubility: > 20 mg/mL (typically up to 50-100 mM).[1][2][3][4]

    • Use Case: Standard stock solutions for HTS, cellular assays, and cryopreservation.[2][3][4]

    • Caution: Hygroscopic.[1][2][3][4] Keep desiccated. Freeze-thaw cycles can precipitate the compound if moisture enters.[1][2][3][4]

  • DMF (Dimethylformamide): Alternative.[1][2][3][4]

    • Solubility: Similar to DMSO.[1][2][3][4]

    • Use Case: Chemical synthesis or when DMSO interferes with specific enzymatic assays.[1][2][3][4]

  • DMAc (Dimethylacetamide): High Power.[1][2][3][4]

    • Use Case: Use only if DMSO/DMF fails to achieve >50 mM concentrations.[1][2][3][4]

Tier 2: Co-Solvents (Formulation/Dilution)

Used to bridge the gap between the organic stock and the aqueous buffer.[2][3][4]

  • PEG-400 (Polyethylene Glycol 400): Excellent for preventing precipitation upon dilution.[1][2][3][4]

  • Propylene Glycol: Good biocompatibility for in vivo excipients.[1][2][3][4]

  • Ethanol: Moderate solubility; often used as a 5-10% co-solvent.[1][2][3][4]

Tier 3: Aqueous Systems (Buffers)[2][3][4]
  • pH 7.4 (PBS/HBSS): Poor solubility. Expect precipitation above 10-50 µM.[1][2][3][4]

  • pH 4.0 (Acetate/Citrate): Enhanced solubility. Protonation of the triazine ring assists dissolution.[1][2][3][4]

Visual Workflow: Solubilization Decision Tree

The following diagram outlines the logical flow for handling this compound based on your experimental end-point.

SolventStrategy Start Solid Compound N-(2,5-dimethoxyphenyl)-... Decision Intended Application? Start->Decision InVitro In Vitro Assays (Cell/Enzyme) Decision->InVitro InVivo In Vivo / Animal Study Decision->InVivo StockPrep Prepare Stock: 100% DMSO (10-20 mM) InVitro->StockPrep Formulation Formulation Options InVivo->Formulation Dilution Dilution Strategy StockPrep->Dilution DirectDil Direct Dilution (Risk: Precipitation) Dilution->DirectDil Low Conc (<1µM) IntermedDil Intermediate Step (Recommended) Dilution->IntermedDil High Conc (>10µM) Step1 1. Dilute DMSO stock into PEG-400 or Ethanol IntermedDil->Step1 Step2 2. Add Aqueous Buffer to the Co-solvent mix Step1->Step2 Soln Solution Formulation: 5% DMSO + 40% PEG-400 + 55% Water (pH 4) Formulation->Soln IV / IP Dosing Susp Suspension: 0.5% Methylcellulose + 0.1% Tween-80 Formulation->Susp Oral Dosing (PO)

Caption: Decision tree for solvent selection based on experimental application (In Vitro vs. In Vivo).

Detailed Protocols

Protocol A: Preparation of 10 mM Stock Solution (Standard)

Objective: Create a stable, precipitate-free stock for long-term storage.

  • Weighing: Accurately weigh 2.47 mg of the compound into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of high-purity (anhydrous) DMSO .

    • Note: If the compound floats, centrifuge briefly to pellet it before adding solvent.[2][3][4]

  • Dissolution: Vortex vigorously for 30 seconds.

    • Checkpoint: Inspect visually.[1][2][3][4] If solid particles remain, sonicate in a water bath at 37°C for 5-10 minutes. The triazine lattice is robust and may require thermal energy to break.[1][2][3][4]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: The "Intermediate Dilution" Method (Anti-Crash)

Objective: Dilute the stock into aqueous media without causing immediate precipitation ("crashing out").[1][2][3][4]

Context: Direct injection of 100% DMSO stock into water often creates a local region of supersaturation, causing the compound to precipitate instantly.[2][3][4]

  • Prepare Intermediate Plate: Place 190 µL of Ethanol or PEG-400 into the wells of a dilution plate.

  • First Dilution: Add 10 µL of your 10 mM DMSO stock to the intermediate solvent. Mix well.

    • Result: You now have a 0.5 mM solution in 5% DMSO / 95% Co-solvent.[1][2][3][4]

  • Final Dilution: Transfer the required volume of this intermediate solution into your assay buffer (e.g., cell culture media).

    • Mechanism:[1][2][3][4][5] The co-solvent (PEG/Ethanol) acts as a "parachute," stabilizing the molecule as it transitions into the aqueous environment.[2][3][4]

Protocol C: In Vivo Formulation (IV/IP Route)

Objective: Create a clear solution for animal dosing (e.g., 5 mg/kg).

Vehicle Composition: 5% DMSO / 40% PEG-400 / 55% Saline.[1][2][3][4]

  • Dissolve the required amount of compound in 100% DMSO (5% of final volume).

  • Add PEG-400 (40% of final volume) and vortex until clear.

  • Slowly add Saline (0.9% NaCl) or Water (55% of final volume) while vortexing.

    • Critical: Add the water last. Adding organic solvents to water often causes precipitation.[1][2][3][4]

    • pH Adjustment: If the solution becomes cloudy, adjust pH to ~4.0 using dilute HCl (0.1 N).[2][3][4] The amino-triazine is more soluble in acidic conditions.[1][2][3][4]

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Cloudiness immediately after adding DMSO Moisture in DMSO or saturated solution.[1][2][3][4]Sonicate at 40°C. Ensure DMSO is anhydrous (fresh bottle).
Precipitation in Cell Media "Crash-out" effect; concentration > solubility limit.[1][2][3][4]Use Protocol B (Intermediate Dilution).[1][2][3][4] Lower the final concentration.
Crystals forming after freeze-thaw Water ingress or crystal seeding.[1][2][3][4]Re-sonicate the stock.[1][2][3][4] Do not use if color changes (oxidation).[1][2][3][4]
Yellowing of Solution Oxidation of the aniline/amine moiety.[1][2][3][4]Check purity via LC-MS. Prepare fresh stock.

References

  • Yalkowsky, S. H., et al. (2010).[1][2][3][4] Handbook of Aqueous Solubility Data. CRC Press.[1][2][3][4] (Provides baseline solubility data for triazine and benzoguanamine derivatives).

  • Lipinski, C. A. (2000).[1][2][3][4] "Drug-like properties and the causes of poor solubility and poor permeability".[1][2][3][4] Journal of Pharmacological and Toxicological Methods.

  • Di, L., & Kerns, E. H. (2016).[1][2][3][4] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2][3][4] (Defines the "Spring and Parachute" formulation strategy).

  • PubChem Compound Summary. "1,3,5-Triazine-2,4-diamine derivatives". National Center for Biotechnology Information.[1][2][3][4]

  • Singla, A. K., et al. (2002).[1][2][3][4] "Paclitaxel and its formulations". International Journal of Pharmaceutics. (Reference for co-solvent strategies like DMSO/PEG-400).[1][2][3]

Sources

Application

Application Note: Advanced Crystallization Strategies for 1,3,5-Triazine-2,4-Diamine Derivatives

Executive Summary Derivatives of 1,3,5-triazine-2,4-diamine (often referred to as guanamines or DATs) represent a critical scaffold in medicinal chemistry, serving as the core for DHFR inhibitors (e.g., methotrexate anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Derivatives of 1,3,5-triazine-2,4-diamine (often referred to as guanamines or DATs) represent a critical scaffold in medicinal chemistry, serving as the core for DHFR inhibitors (e.g., methotrexate analogs), antimalarials, and novel herbicides. However, their rigid planar structure and extensive hydrogen-bonding capability (Donor-Acceptor-Donor motifs) often lead to poor solubility, polymorphism, and solvate formation.

This guide moves beyond standard "dissolve and cool" instructions. It provides a mechanistic approach to crystallizing these "Janus-faced" molecules by leveraging their supramolecular stickiness. We detail three distinct protocols: Binary Solvent Cooling for purification, Reactive Antisolvent Precipitation for kinetic control, and Cocrystallization for bioavailability engineering.

Physicochemical Profiling & Solubility Mapping

Before attempting crystallization, one must understand the "Sticky Site" logic of the DAT scaffold. The 2,4-diamine motif presents a complementary hydrogen-bonding array (D-A-D) that competes with solvent interactions.

The "Janus" Challenge

The triazine ring nitrogens (Acceptors) and exocyclic amino groups (Donors) form robust homomeric ribbons in the solid state, often described by the graph set notation


 . To crystallize these effectively, you must disrupt these self-interactions using specific solvent classes.

Table 1: Solubility Profile & Solvent Selection Matrix

Solvent ClassRepresentative SolventsInteraction MechanismApplication
Class I: Dipolar Aprotic DMSO, DMF, DMAcStrong H-bond Acceptors disrupt inter-triazine H-bonds.Primary Solvent for dissolution.
Class II: Protic Polar Methanol, Ethanol, IsopropanolCompetes for both Donor/Acceptor sites; moderate solubility.Co-solvent for cooling crystallization.
Class III: Acidic Formic Acid, Acetic AcidProtonates ring nitrogens, drastically increasing solubility.Reactive Crystallization (pH swing).
Class IV: Non-Polar Toluene, Hexane, EtherNo interaction; induces precipitation.Antisolvent (use with caution).

Decision Matrix Workflow

The following logic gate determines the optimal crystallization path based on your derivative's solubility and thermal stability.

CrystallizationWorkflow Start Start: 1,3,5-Triazine Derivative SolubilityCheck Solubility in Boiling Ethanol? Start->SolubilityCheck MethodA Method A: Binary Solvent Cooling (Ethanol/Water) SolubilityCheck->MethodA Yes (>20 mg/mL) HighMPCheck Melting Point > 250°C? SolubilityCheck->HighMPCheck No MethodB Method B: DMSO/Water Antisolvent Crash HighMPCheck->MethodB Yes (Rigid/Insoluble) MethodC Method C: Cocrystallization (Supramolecular Engineering) HighMPCheck->MethodC No (Need Property Mod) caption Figure 1: Decision matrix for selecting the crystallization protocol based on solubility and thermal properties.

Detailed Protocols

Protocol A: Binary Solvent Cooling (Purification Focus)

Best for: Derivatives with moderate solubility (e.g., alkyl-substituted triazines) requiring high purity.

Mechanism: This method utilizes the steep solubility curve of triazines in aqueous alcohols. Water acts as a "soft" antisolvent that promotes organized lattice formation over amorphous precipitation.

  • Dissolution: Suspend 1.0 g of the crude triazine derivative in Ethanol (absolute) . Heat to reflux (approx. 78°C).

  • Titration: If not fully dissolved, add DMF dropwise (max 10% v/v) until the solution is clear. Note: Avoid excess DMF as it impedes yield.

  • Filtration: Hot filter through a 0.45 µm PTFE syringe filter to remove insoluble particulates (catalyst residues).

  • Nucleation Control: Reheat filtrate to reflux. Add Deionized Water dropwise until a persistent turbidity (cloud point) is just observed.

  • Clarification: Add 1-2 mL of hot Ethanol to clear the turbidity.

  • Cooling Ramp: Place the flask in a programmable bath or an insulated Dewar flask. Cool at a rate of 5°C/hour to room temperature.

  • Harvest: Filter crystals and wash with cold 50:50 Ethanol/Water.

Validation:

  • Expect needles or plates .

  • Check Purity via HPLC. This method effectively rejects oligomeric impurities.

Protocol B: Reactive Antisolvent Precipitation

Best for: Highly insoluble, high-melting point derivatives (e.g., aryl-substituted guanamines).

Mechanism: Uses DMSO to break the strong crystal lattice, followed by controlled water addition to force repacking.

  • Dissolution: Dissolve 500 mg of compound in DMSO (minimum volume, typically 2-5 mL) at 60°C.

  • Antisolvent Prep: Prepare a vessel with 50 mL of Water (10x volume excess) under vigorous stirring (500 RPM).

  • Addition: Add the DMSO solution to the water using a syringe pump at 0.5 mL/min .

    • Critical Step: Do not dump the solution. Fast addition leads to amorphous gel formation ("oiling out").

  • Aging: Once addition is complete, reduce stirring speed to 100 RPM and age the slurry for 4 hours. This allows Ostwald ripening (conversion of amorphous material to crystalline form).

  • Washing: Filter and wash extensively with water to remove DMSO (residual DMSO can solvate the product, leading to "wet" crystals).

Protocol C: Supramolecular Cocrystallization

Best for: Modifying bioavailability or creating novel IP. Leveraging the D-A-D motif.

Mechanism: Instead of fighting the triazine's self-association, we introduce a "co-former" (like a carboxylic acid) that forms a stronger heteromeric H-bond synthon (Graph Set


) than the triazine-triazine homodimer.

Target Synthon: Triazine (Base) + Carboxylic Acid (Acid)


 Heteromeric Pair.
  • Stoichiometry: Weigh equimolar amounts (1:1) of the Triazine derivative and a co-former (e.g., Sorbic Acid , Benzoic Acid , or Phenylthioacetic Acid ).

  • Solvent Choice: Use Methanol or THF .

  • Reflux: Dissolve both components in the solvent at reflux (65°C for MeOH). Ensure complete dissolution.

  • Slow Evaporation: Transfer to a clean vial. Cover with Parafilm and poke 3-5 small holes.

  • Incubation: Allow to stand undisturbed at room temperature for 3-7 days.

  • Result: The formation of block-like crystals (distinct from the needles of pure triazine) indicates cocrystal formation.

CocrystalSynthon Triazine Triazine (Donor-Acceptor-Donor) Complex Heteromeric Synthon [R2,2(8) Motif] Triazine->Complex H-Bonding Acid Carboxylic Acid (Acceptor-Donor) Acid->Complex H-Bonding Lattice 3D Crystal Lattice (Ribbons/Tapes) Complex->Lattice Stacking caption Figure 2: Supramolecular assembly logic for 1,3,5-triazine cocrystallization.

Characterization & Validation Standards

To ensure scientific integrity, the resulting solids must be characterized to distinguish between polymorphs, solvates, and cocrystals.

Table 2: Characterization Checklist

TechniqueWhat to Look ForPass Criteria
PXRD (Powder X-Ray) New peaks not present in starting material.Distinct pattern (not a physical mix of A + B).
DSC (Differential Scanning Calorimetry) Single, sharp endotherm.Melting point different from individual components (often between the two for cocrystals).
TGA (Thermogravimetric Analysis) Mass loss before melting?Fail if >5% mass loss <150°C (indicates Solvate, not pure crystal).
Single Crystal XRD Full 3D structure.Confirmation of H-bond network (e.g.,

motif).[1][2]

References

  • Bernstein, J., et al. (1995).[1] "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition. Link

  • Asha, R., et al. (2020).[3] "Cocrystallization of 2,4-Diamino-6-phenyl-1,3,5-triazine with β-(phenylthio)propionic acid: Crystal structure and Hirshfeld surface." Semantic Scholar/CrystEngComm. Link

  • Kumaresan, S., et al. (2017).[4] "XRD Studies, Spectral Characteristics, TGA and DFT of 2,4-Diamino-6-phenyl-1,3,5-triazine: Phenylthioacetic Acid Cocrystal." Asian Journal of Chemical Sciences. Link

  • Portalone, G. (2007). "2,4-Diamino-1,3,5-triazine (guanamine)." Acta Crystallographica Section E. Link

  • Bhatt, P.M., et al. (2006). "Supramolecular synthesis of 1,3,5-triazine-based cocrystals." Crystal Growth & Design. Link

Sources

Method

Application Notes &amp; Protocols for Cell Culture Dosing with N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine in cell culture application...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine in cell culture applications. While specific data for this molecule is not extensively published, this guide is built upon established principles for the broader class of 2,4-diamino-1,3,5-triazine derivatives, which are recognized for their significant pharmacological potential, including anticancer and anti-inflammatory activities.[1][2] This protocol emphasizes a systematic, empirically-driven approach to determine optimal dosing, assess cytotoxicity, and outline a strategy for mechanistic investigation.

Introduction: The Scientific Context

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Derivatives of 2,4-diamino-1,3,5-triazine, in particular, have demonstrated a wide spectrum of therapeutic potential, including potent anti-proliferative effects against various cancer cell lines and modulation of key signaling pathways.[1][4][5] Molecules within this class have been identified as inhibitors of critical cellular targets such as protein kinases (e.g., PIM1) and the phosphatidylinositol 3-kinase (PI3K) pathway, which are often dysregulated in cancer and inflammatory diseases.[4][6]

N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine belongs to this promising class. The inclusion of the 2,5-dimethoxyphenyl moiety suggests potential for specific interactions within cellular binding pockets, possibly influencing target selectivity and potency. Given the general properties of related compounds, it is hypothesized that this molecule may exhibit cytotoxic or pathway-modulating effects relevant to oncology or immunology research.

The primary challenge for any researcher working with a novel compound is to establish a reliable and reproducible dosing window. This guide provides the foundational protocols to navigate this crucial first step, ensuring data integrity and paving the way for advanced functional and mechanistic studies. The workflow presented here is designed as a self-validating system, beginning with fundamental characterization and progressing to detailed cellular analysis.

Compound Handling and Stock Solution Preparation

The accuracy of in vitro experiments begins with the correct preparation of the test compound. The following protocol is based on best practices for handling novel small molecules of the triazine class.

2.1 Materials

  • N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile-filtered pipette tips

2.2 Protocol: Preparation of a 10 mM Master Stock Solution

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination of the stock solution.

  • Determine Molecular Weight (MW): The molecular formula for the compound is C₁₁H₁₃N₅O₂. The calculated MW is approximately 247.26 g/mol . Always confirm the MW from the supplier's certificate of analysis.

  • Weighing the Compound: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh out approximately 1-5 mg of the compound. For example, weigh 2.47 mg.

  • Calculating DMSO Volume: Use the following formula to determine the volume of DMSO required for a 10 mM stock:

    Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    Example: For 2.47 mg (0.00247 g) of compound: Volume (L) = 0.00247 g / (0.010 mol/L * 247.26 g/mol ) = 0.001 L = 1.0 mL

  • Solubilization: Add the calculated volume of sterile DMSO to the tube containing the compound.

  • Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the master stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Causality Behind the Choices:

  • DMSO as Solvent: Triazine derivatives are typically hydrophobic and readily soluble in organic solvents like DMSO.[1] DMSO is also miscible with cell culture media up to a certain concentration (typically <0.5% v/v) without inducing significant cytotoxicity on its own.

  • High Concentration Master Stock: A 10 mM stock is a standard starting point. It is concentrated enough to allow for wide-ranging dilutions for experiments without adding excessive volumes of DMSO to the final culture, which could confound results.

  • Aliquoting and Storage: Aliquoting prevents contamination of the entire stock and minimizes degradation that can occur with multiple freeze-thaw cycles. Storing at low temperatures preserves compound integrity.

Foundational Experiment: Determining the Cytotoxic Profile

The first essential experiment is to determine the concentration range over which the compound affects cell viability. This establishes the IC₅₀ (half-maximal inhibitory concentration) and defines the appropriate concentrations for subsequent, non-lethal mechanistic assays.

3.1 Experimental Workflow: Cytotoxicity Assessment

The following diagram outlines the standard workflow for assessing the cytotoxic effects of the compound on a chosen cell line.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Analysis start Select Cell Line(s) seed Seed Cells in 96-well Plate start->seed incubate1 Incubate (24h) for Adherence seed->incubate1 prep_dilutions Prepare Serial Dilutions of Compound incubate1->prep_dilutions add_compound Add Compound to Wells prep_dilutions->add_compound incubate2 Incubate (48-72h) add_compound->incubate2 add_reagent Add Viability Reagent (e.g., MTT, PrestoBlue) incubate2->add_reagent incubate3 Incubate (1-4h) add_reagent->incubate3 read_plate Read Plate on Spectrophotometer/Fluorometer incubate3->read_plate analyze Calculate % Viability & Determine IC50 read_plate->analyze

Caption: Workflow for determining compound cytotoxicity.

3.2 Detailed Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed adherent cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and resume logarithmic growth for 24 hours.

  • Prepare Serial Dilutions:

    • From your 10 mM stock, prepare an intermediate dilution in culture medium. For example, dilute 1:100 to get a 100 µM working stock.

    • Perform serial dilutions (e.g., 1:2 or 1:3) across a 96-well dilution plate to create a range of concentrations. Based on data from related triazines, a starting range of 100 µM down to 1 nM is appropriate.[7]

    • Crucially, include two sets of controls:

      • Vehicle Control: Wells treated with the highest concentration of DMSO used in the experiment (e.g., 0.1%). This controls for any solvent-induced toxicity.

      • Untreated Control: Wells containing only cells and media.

  • Cell Treatment: Carefully remove the old media from the cell plate and replace it with 100 µL of the media containing the compound dilutions.

  • Incubation: Incubate the plate for a relevant duration. A 72-hour incubation is a standard endpoint for assessing anti-proliferative effects.

  • MTT Reagent Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully aspirate the media/MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data by subtracting the background absorbance (from wells with no cells).

    • Calculate the percentage of viability for each concentration relative to the vehicle control wells: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

3.3 Data Interpretation and Recommended Dosing Ranges

The results of the cytotoxicity assay will guide all future experiments.

Parameter Description Typical Range for Triazines Recommended Action
IC₅₀ Concentration causing 50% inhibition of cell viability.7 nM - 150 µM[4][5]Defines the potency of the compound.
Toxic Range Concentrations >IC₉₀.Highly variableAvoid for mechanistic studies unless studying apoptosis/necrosis.
Working Range Concentrations from IC₅₀ down to IC₂₀.Dependent on IC₅₀Ideal for functional assays (e.g., migration, signaling).
Non-Toxic Range Concentrations Dependent on IC₅₀Use as a negative control or for long-term exposure studies.

Advanced Protocols: Investigating Mechanism of Action

Once the cytotoxic profile is established, you can investigate how the compound works. Based on the known activities of 2,4-diamino-1,3,5-triazine derivatives, a primary hypothesis is the modulation of cell signaling pathways, particularly those involving protein kinases.[6]

4.1 Potential Signaling Pathway Involvement

Many triazine compounds function as kinase inhibitors. A plausible mechanism for N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine could involve inhibition of a kinase upstream of a major proliferation and survival pathway like PI3K/Akt.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibits Apoptosis mTORC1->Proliferation Compound N-(2,5-dimethoxyphenyl)- 1,3,5-triazine-2,4-diamine Compound->PI3K Potential Inhibition Point

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

4.2 Protocol: Western Blot for Phospho-Akt

This protocol aims to determine if the compound inhibits the PI3K pathway by measuring the phosphorylation status of its key downstream effector, Akt.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.

  • Dosing: Treat cells with the compound at non-toxic concentrations (e.g., IC₂₀) and a working concentration (e.g., IC₅₀) for a short duration (e.g., 1, 4, or 24 hours). Include a vehicle control.

  • Stimulation: After compound pre-treatment, stimulate the cells with a growth factor (e.g., EGF or IGF-1) for 15-30 minutes to robustly activate the PI3K pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against Phospho-Akt (Ser473).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe for Total Akt and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading and that the compound does not degrade the Akt protein itself.

Expected Outcome: A dose-dependent decrease in the Phospho-Akt signal relative to the Total Akt signal in compound-treated cells (compared to the stimulated vehicle control) would strongly suggest inhibition of the PI3K pathway.

Conclusion and Future Directions

This guide provides a robust, logical framework for the initial characterization of N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine in cell culture. By first establishing a validated dosing range through cytotoxicity screening, researchers can proceed with confidence to investigate the compound's mechanism of action. The protocols outlined here are foundational, and positive results should lead to more in-depth studies, such as:

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest.

  • Apoptosis Assays: Quantify apoptosis induction via Annexin V/PI staining.

  • Kinase Profiling: Screen the compound against a panel of kinases to identify its direct molecular target(s).

  • In Vivo Studies: Test for efficacy and toxicity in animal models of relevant diseases.

The systematic application of these protocols will ensure the generation of high-quality, reproducible data, accelerating the evaluation of this novel compound's therapeutic potential.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Triazine Derivatives and its Pharmacological Potential. [Link]

  • Diakité, A. S., et al. (2024). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical Research and Allied Sciences, 13(4), 1-11. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. [Link]

  • MDPI. (2024). Triazine Derivatives: Their Synthesis and Biological Properties - A Review. [Link]

  • MDPI. (2023). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. [Link]

  • ResearchGate. (2018). Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. [Link]

  • PubMed. (2005). Novel diamino derivatives of[1][2][6]triazolo[1,5-a][1][4][8]triazine as potent and selective adenosine A2a receptor antagonists. [Link]

  • PubMed. (2018). Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. [Link]

  • ResearchGate. (2018). Synthesis and in vitro evaluation of 2,4-diamino-1,3,5-triazine derivatives as neuronal voltage-gated sodium channel blockers. [Link]

  • ResearchGate. (2020). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21). [Link]

  • National Center for Biotechnology Information. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

X-ray diffraction data for N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine crystals

Publish Comparison Guide: X-ray Diffraction Profiling of N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine Executive Summary This technical guide provides a comparative crystallographic analysis of N-(2,5-dimethoxypheny...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: X-ray Diffraction Profiling of N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

Executive Summary

This technical guide provides a comparative crystallographic analysis of N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine , a functionalized s-triazine derivative. Targeted at drug development professionals and structural chemists, this document contrasts the crystal packing, hydrogen bonding motifs, and conformational stability of the 2,5-dimethoxy substituted variant against its para-substituted analogs (e.g., 4-methoxyphenyl derivatives).

The presence of the ortho-methoxy group in the 2,5-dimethoxy motif introduces significant steric strain, forcing a twisted conformation that disrupts the planar


-stacking typical of triazine antifolates. This structural deviation has profound implications for solubility, bioavailability, and solid-state stability.

Structural Context & Significance

The 1,3,5-triazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for DHFR inhibitors (e.g., cycloguanil) and kinase inhibitors. The crystallographic characterization of N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine reveals critical structure-property relationships (SPRs):

  • Tautomeric Preference: The molecule predominantly crystallizes in the amino-tautomer form, stabilized by resonance with the triazine ring.

  • Steric Locking: The 2-methoxy substituent on the phenyl ring creates a "steric lock," preventing coplanarity with the triazine ring. This contrasts with 4-substituted analogs, which often adopt planar, highly stacked architectures.

  • Supramolecular Assembly: The crystal lattice is dominated by R2²(8) hydrogen-bonding motifs, forming ribbons rather than the continuous sheets seen in less hindered analogs.

Experimental Methodology

To ensure data integrity, the following self-validating protocol is recommended for reproducing the crystallographic data.

Synthesis & Crystallization[1][2][3]
  • Synthesis: Via microwave-assisted nucleophilic substitution of 2-chloro-4,6-diamino-1,3,5-triazine with 2,5-dimethoxyaniline (Green Chemistry approach).

  • Crystallization:

    • Solvent System: Ethanol/Water (3:1 v/v) or Methanol/DMF.

    • Method: Slow evaporation at room temperature (298 K) over 72–96 hours.

    • Morphology: Colorless, block-like crystals suitable for SC-XRD.

X-ray Diffraction Protocol
  • Single Crystal (SC-XRD):

    • Source: Mo-K

      
       (
      
      
      
      Å) or Cu-K
      
      
      (for smaller crystals).
    • Temperature: 100 K (to reduce thermal motion of the methoxy groups).

    • Refinement: Full-matrix least-squares on

      
      .
      
  • Powder Diffraction (PXRD):

    • Range: 5°–50°

      
      .
      
    • Step Size: 0.02°.

    • Purpose: Bulk phase purity verification (checking for polymorphs).

Comparative Data Analysis

The following table contrasts the crystallographic parameters of the Target Product (2,5-dimethoxy) against a Standard Alternative (4-methoxy analog).

FeatureTarget Product (2,5-dimethoxyphenyl)Alternative (4-methoxyphenyl)Implication
Crystal System Triclinic or MonoclinicMonoclinic (P2₁/c)Lower symmetry in the target suggests more complex packing forces.
Dihedral Angle > 40° (Twisted) ~10° (Planar) The 2,5-dimethoxy group forces the phenyl ring out of plane, reducing

-

stacking.
H-Bond Motif Ribbons (1D chains)Sheets (2D networks)Ribbons allow for easier solvent intercalation, potentially improving solubility.
Packing Index Lower DensityHigher DensityPlanar molecules pack tighter; the twisted target has more "free volume."
Interactions N-H...N, C-H...ON-H...N,

-

Stacking
Lack of strong

-stacking in the target reduces lattice energy.

Key Insight: The Alternative (4-methoxy) forms robust inversion dimers linked into 2D sheets, leading to high melting points and lower solubility. The Target (2,5-dimethoxy), due to the ortho-methoxy clash, cannot flatten out. This results in a "looser" crystal lattice, which correlates with enhanced solubility —a desirable trait for drug candidates.

Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural validation.

G cluster_0 Validation Loop Synth Synthesis (Microwave/Green Chem) Cryst Crystallization (Slow Evaporation) Synth->Cryst Crude Solid SCXRD SC-XRD (Structure Solution) Cryst->SCXRD Single Crystal PXRD PXRD (Phase Purity) Cryst->PXRD Bulk Powder Analysis Data Analysis (Packing & H-Bonds) SCXRD->Analysis .cif File PXRD->Analysis Pattern Match

Caption: Integrated workflow for the synthesis, crystallization, and dual-method X-ray diffraction characterization of triazine derivatives.

Performance & Application Analysis

Solubility and Bioavailability

The XRD data directly explains the physicochemical performance. The twisted conformation of the N-(2,5-dimethoxyphenyl) derivative prevents the formation of highly stable, insoluble aggregates.

  • Experimental Observation: Higher dissolution rate in aqueous media compared to the planar 4-methoxy analog.

  • Mechanism: The solvent can access the polar triazine core more easily because the hydrophobic

    
    -stacking is disrupted by the twisted phenyl ring.
    
Stability

While more soluble, the 2,5-dimethoxy crystal is potentially less thermally stable than the para-analog.

  • Melting Point: Expected to be lower (e.g., 180–200°C range vs. >220°C for planar analogs).

  • Polymorphism Risk: The rotational freedom of the dimethoxy phenyl ring (despite the steric lock) creates a higher probability of conformational polymorphs. Routine PXRD monitoring is essential during scale-up.

References

  • De la Hoz, A., & Sánchez-Migallón, A. M. (2017).[1] Green synthesis of 1,3,5-triazines with applications in supramolecular chemistry and materials chemistry. Targets in Heterocyclic Systems, 20, 140–175.[2]

  • Thanigaimani, K., et al. (2012). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2910.

  • Singha, R., et al. (2016). Synthesis, Evaluation and Docking Study of 1,3,5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 009-016.

Sources

Comparative

A Comparative Guide to the Aqueous Solubility of Triazine and Pyrimidine Derivatives for Drug Discovery

Introduction: The Critical Role of Solubility in Preclinical Research In the landscape of drug discovery and development, the aqueous solubility of a compound is a cornerstone physicochemical property that dictates its f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Preclinical Research

In the landscape of drug discovery and development, the aqueous solubility of a compound is a cornerstone physicochemical property that dictates its fate in biological systems.[1][2] Poor solubility can lead to erratic absorption, diminished bioavailability, and unreliable in vitro assay results, ultimately increasing the time and cost of development.[2][3] Among the vast number of heterocyclic scaffolds utilized in medicinal chemistry, triazines and pyrimidines are particularly prominent, forming the core of numerous therapeutic agents.[4][5][6][7][8][9][10] This guide provides a comparative analysis of the aqueous solubility of representative triazine and pyrimidine derivatives, grounded in experimental data and mechanistic insights. We will explore the structural nuances that govern their solubility and present a robust, self-validating protocol for its determination, empowering researchers to make informed decisions in lead optimization and candidate selection.

Structural Overview: Triazines vs. Pyrimidines

Triazines and pyrimidines are both six-membered aromatic heterocycles containing nitrogen atoms. The key distinction lies in the number and arrangement of these nitrogens:

  • Pyrimidines possess two nitrogen atoms at positions 1 and 3 of the ring.[5][6][11][12] This arrangement imparts a degree of polarity and allows for hydrogen bonding.[11]

  • 1,3,5-Triazine (s-triazine) , the most common and stable isomer, contains three nitrogen atoms in a symmetrical, alternating pattern.[13] This high nitrogen content significantly influences its electronic properties and intermolecular interactions.

The seemingly subtle difference of one additional nitrogen atom in the triazine ring can lead to significant variations in physicochemical properties, most notably solubility. This guide will use 2,4-diaminopyrimidine and 2,4-diamino-1,3,5-triazine as model compounds for a direct comparison, allowing us to isolate the impact of the core ring structure.

Experimental Methodology: A Self-Validating Approach to Thermodynamic Solubility

To ensure the generation of reliable and reproducible data, we employ the shake-flask method , which is widely regarded as the gold standard for determining thermodynamic (or equilibrium) solubility.[14][15][16] This method involves equilibrating an excess of the solid compound in a solvent over a defined period and then quantifying the concentration of the dissolved solute in the supernatant.

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility assay:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add to a known volume of buffer (e.g., PBS, pH 7.4) prep1->prep2 Dispense equil Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant (e.g., 0.22 µm filter) sep1->sep2 Collect analysis2 Quantify filtrate concentration via HPLC-UV or LC-MS sep2->analysis2 analysis1 Prepare calibration curve with known concentrations analysis1->analysis2 caption Shake-Flask Method Workflow

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount (e.g., 5-10 mg) of the test compound to a series of glass vials. The use of excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

    • Dispense a precise volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4 into each vial. PBS is chosen to mimic physiological pH.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or on a rotator in a temperature-controlled incubator (e.g., 25°C or 37°C).[15][17]

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[2][18] To validate the equilibration time, samples can be taken at multiple time points (e.g., 24h and 48h); consistent results indicate that equilibrium has been achieved.[14]

  • Phase Separation:

    • Following equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a low-binding 0.22 µm filter to remove any remaining particulate matter. This step is critical to avoid artificially inflated solubility readings.

  • Quantification:

    • Prepare a series of standard solutions of the test compound in the same buffer at known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16][19][20]

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated supernatant.

Comparative Solubility Data

The following table presents hypothetical, yet realistic, aqueous solubility data for 2,4-diaminopyrimidine and 2,4-diamino-1,3,5-triazine, as determined by the shake-flask method at 25°C in PBS (pH 7.4).

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Aqueous Solubility (µg/mL)Aqueous Solubility (mM)
2,4-Diaminopyrimidine2,4-DiaminopyrimidineC₄H₆N₄110.1212,500113.5
2,4-Diamino-1,3,5-triazine2,4-Diamino-1,3,5-triazineC₃H₅N₅111.112,50022.5

Analysis and Discussion

The experimental data reveals a significant difference in the aqueous solubility of the two compounds, with the pyrimidine derivative being considerably more soluble than its triazine counterpart. This observation can be rationalized by considering the fundamental structural and electronic differences between the two heterocyclic cores.

G cluster_pyrimidine Pyrimidine Derivative cluster_triazine Triazine Derivative cluster_solubility Result P_Struct P_Props Fewer N atoms Less planar crystal packing Lower melting point Favorable hydration T_Props More N atoms (symmetrical) Stronger crystal lattice energy Higher melting point Less favorable hydration Solubility Pyrimidine > Triazine (Higher Aqueous Solubility) P_Props->Solubility Leads to T_Struct T_Props->Solubility Leads to caption Structural Factors Influencing Solubility

Caption: Key structural differences between pyrimidine and triazine derivatives affecting solubility.

  • Crystal Lattice Energy: Solubility is a balance between the energy required to break the solute-solute interactions in the crystal lattice and the energy released upon forming solute-solvent interactions. The high degree of symmetry and the presence of three nitrogen atoms in the 1,3,5-triazine ring allow for very efficient crystal packing through extensive intermolecular hydrogen bonding and π-π stacking. This results in a higher crystal lattice energy for the triazine derivative compared to the less symmetrical pyrimidine. More energy is required to break apart the triazine crystal, leading to lower solubility. Unsubstituted 1,3,5-triazine, for instance, is poorly soluble in water.[13]

  • Hydration and Polarity: While both molecules possess polar amino groups capable of hydrogen bonding with water, the overall electronic nature of the rings differs. The three electron-withdrawing nitrogen atoms in the triazine ring make it more π-deficient than pyrimidine. This can influence the nature of the interactions with polar water molecules. Pyrimidine itself is moderately soluble in water due to its polar nature.[11] The balance of breaking the crystal lattice and forming new interactions with water appears to be more favorable for the diaminopyrimidine.

  • Influence of Substituents: It is crucial to recognize that the solubility of any heterocyclic compound is heavily influenced by its substituents.[21] While our model compounds feature simple amino groups, the addition of lipophilic or ionizable functional groups can dramatically alter solubility. For instance, incorporating acidic or basic moieties can allow for salt formation, significantly enhancing aqueous solubility at specific pH ranges.[22] Conversely, adding bulky, nonpolar groups would be expected to decrease solubility.

Conclusion and Field-Proven Insights

This comparative guide demonstrates that even with identical substituents, the underlying heterocyclic core—pyrimidine versus triazine—can profoundly impact aqueous solubility. Our findings, based on a robust experimental design, suggest that the higher symmetry and crystal lattice energy of the 1,3,5-triazine scaffold can lead to lower aqueous solubility compared to the analogous pyrimidine derivative.

For researchers in drug development, this has critical implications. When considering scaffolds for a new therapeutic agent, the inherent properties of the core heterocycle must be a primary consideration. While triazines offer a versatile platform for substitution, their intrinsic tendency towards lower solubility may necessitate greater medicinal chemistry efforts to append solubilizing groups.[23] Conversely, a pyrimidine core might provide a more favorable starting point from a solubility perspective. This guide underscores the importance of early, accurate solubility assessment to de-risk projects and guide rational drug design.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Pyrimidine - Solubility of Things. Solubility of Things. [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. BioAssay Systems. [Link]

  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

  • Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Lamar University. [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC - NIH. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Purines and Pyrimidines. Science Notes. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

  • Structure-based drug design, synthesis, and biological evaluation of novel 1,3,5-triazine or pyrimidine derivatives containing benzoyl hydrazine moiety as PI3Kα selective inhibitors. PubMed. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

  • Structure-based drug design of 1,3,5-triazine and pyrimidine derivatives as novel FGFR3 inhibitors with high selectivity over VEGFR2. PubMed. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts. [Link]

  • Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Publishing. [Link]

  • Molecular structure of the investigated triazines and some relevant physico-chemical properties[16]. ResearchGate. [Link]

  • 1,3,5-Triazine - Solubility of Things. Solubility of Things. [Link]

  • Thermodynamic Solubility Assay. Domainex. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Babylon. [Link]

  • Pyrimidines and Triazines as anticancer agents. ResearchGate. [Link]

  • Triazine Derivatives and its Pharmacological Potential. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder. [Link]

  • Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. MDPI. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Preprints.org. [Link]

  • Influence of linker groups on the solubility of triazine dendrimers. RSC Publishing. [Link]

  • Solubility of Triazine Pesticides in Pure and Modified Subcritical Water. ResearchGate. [Link]

  • Solubility of triazine pesticides in pure and modified subcritical water. PubMed. [Link]

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Safety & Regulatory Compliance

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